A Comprehensive Technical Guide to the Chemical Properties and Applications of 4-Isothiocyanato-4'-nitrodiphenyl Sulfide
A Comprehensive Technical Guide to the Chemical Properties and Applications of 4-Isothiocyanato-4'-nitrodiphenyl Sulfide
Prepared by a Senior Application Scientist
This guide offers an in-depth exploration of 4-isothiocyanato-4'-nitrodiphenyl sulfide, a molecule of significant interest in medicinal chemistry and drug development. We will dissect its chemical characteristics, reactivity, and potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound.
Introduction and Molecular Architecture
4-Isothiocyanato-4'-nitrodiphenyl sulfide is a bifunctional organic compound built upon a stable diphenyl sulfide scaffold. Its chemical personality is dominated by two key functional groups positioned at opposite ends of the molecule: the highly electrophilic isothiocyanate (-N=C=S) group and the strongly electron-withdrawing nitro (-NO₂) group. This unique arrangement imparts a distinct reactivity profile, making it a valuable tool in synthetic chemistry and a promising candidate for biological applications. The sulfide bridge provides a degree of conformational flexibility while influencing the electronic properties of the aromatic rings.
The true potential of this molecule lies in the isothiocyanate moiety, which serves as a reactive "warhead." This group can readily form covalent bonds with nucleophilic residues in biological macromolecules, a property extensively explored in the design of targeted covalent inhibitors and biochemical probes.[1][2][3] Sulfur-containing compounds, in general, are prevalent in a wide array of pharmaceuticals, known for diverse biological activities including antimicrobial and anticancer properties.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is paramount for its application in research and development.
Physicochemical Properties
The key physicochemical properties of 4-isothiocyanato-4'-nitrodiphenyl sulfide are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems and its potential for membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈N₂O₂S₂ | [6][7] |
| Molecular Weight | 288.34 g/mol | [6] |
| Monoisotopic Mass | 288.00272 Da | [8] |
| Melting Point | 124 °C | [6] |
| Boiling Point (Predicted) | 500.3 ± 35.0 °C | [6] |
| Density (Predicted) | 1.32 ± 0.1 g/cm³ | [6] |
| XlogP (Predicted) | 5.7 | [8] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound. While a comprehensive experimental dataset is not publicly available, we can predict its key spectral features and reference data from close analogs.
Mass Spectrometry (Predicted): High-resolution mass spectrometry is critical for confirming the elemental composition. The predicted m/z values for various adducts are listed below.[8]
| Adduct | Predicted m/z |
| [M+H]⁺ | 289.01000 |
| [M+Na]⁺ | 310.99194 |
| [M-H]⁻ | 286.99544 |
| [M]⁺ | 288.00217 |
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, characteristic asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically appearing in the 2000-2150 cm⁻¹ region. For the analogous compound, 4-isothiocyanato-4'-nitrodiphenyl ether, this peak is observed at 2087 cm⁻¹.[2] Other expected signals include those for the C-N stretch, aromatic C=C stretching, and the symmetric and asymmetric stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl rings would appear as distinct sets of doublets, influenced by the electron-donating sulfide bridge and the electron-withdrawing nitro and isothiocyanate groups.
-
¹³C NMR: The carbon spectrum would show a characteristic signal for the isothiocyanate carbon (-N=C =S) in the range of 125-140 ppm. Aromatic carbons would resonate between 115-160 ppm.
Synthesis Overview
Isothiocyanates are most commonly synthesized from their corresponding primary amines.[1][2] While the specific synthesis protocol for 4-isothiocyanato-4'-nitrodiphenyl sulfide is not detailed in the provided search results, a general and robust method involves the reaction of the precursor amine, 4-amino-4'-nitrodiphenyl sulfide, with a thiocarbonyl source.
A widely used and effective method involves the use of carbon disulfide in the presence of a base (like triethylamine) to form a dithiocarbamate salt intermediate, which is then treated with a reagent like ferrous sulfate or a chloroformate to induce elimination and form the isothiocyanate.[2][3]
Chemical Reactivity and Mechanistic Insights
The utility of 4-isothiocyanato-4'-nitrodiphenyl sulfide in drug development and chemical biology stems directly from the reactivity of its isothiocyanate group.
The Isothiocyanate "Warhead": An Electrophilic Hub
The central carbon atom of the isothiocyanate group is highly electrophilic. This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Consequently, it is highly susceptible to attack by a wide range of nucleophiles.
Reaction with Amines: The most common reaction of isothiocyanates is with primary and secondary amines to form stable thiourea derivatives. This reaction is fundamental to its use as a building block in synthetic chemistry and for covalently modifying lysine residues in proteins.
Reaction with Thiols: Isothiocyanates also react with sulfhydryl groups (thiols), such as the side chain of cysteine residues in proteins, to form dithiocarbamate adducts. This reaction is often reversible, but it is a key mechanism by which many bioactive isothiocyanates, like sulforaphane, exert their effects.[9]
The Nitro Group: A Site for Modulation
The nitro group is a strong deactivating group, influencing the electronics of the entire molecule. Its presence is also significant because it can be chemically reduced to an amine (-NH₂). This transformation would dramatically alter the compound's properties, converting an electron-withdrawing site into an electron-donating one and introducing a new nucleophilic center. A study on the polarography of related diphenyl sulfides confirmed that the nitro group undergoes a four-electron reduction.[10]
Applications in Research and Drug Development
The unique chemical properties of 4-isothiocyanato-4'-nitrodiphenyl sulfide make it a molecule with considerable potential.
-
Covalent Inhibitors: The ability of the isothiocyanate group to form stable covalent bonds with protein residues makes it an ideal warhead for designing irreversible or long-residence-time enzyme inhibitors. This is a powerful strategy in drug design to achieve high potency and prolonged duration of action.[2]
-
Antimicrobial and Antiparasitic Agents: Isothiocyanates as a class have well-documented antimicrobial and anthelmintic activities.[1][2][3] The related compound, 4-isothiocyanato-4'-nitrodiphenyl ether, is known as an anthelmintic drug.[3][11] The underlying diphenyl sulfide scaffold is also found in compounds with antimicrobial and cytotoxic properties.[5]
-
Chemical Probes: The defined reactivity of the isothiocyanate group allows for its use in activity-based protein profiling (ABPP) and for labeling specific proteins in complex biological systems to study their function.
Exemplary Experimental Protocol: Thiourea Synthesis
To illustrate the practical application of its reactivity, the following section details a generalized, self-validating protocol for the reaction of 4-isothiocyanato-4'-nitrodiphenyl sulfide with a primary amine.
Objective: To synthesize a novel N,N'-disubstituted thiourea via nucleophilic addition.
Materials:
-
4-Isothiocyanato-4'-nitrodiphenyl sulfide (1.0 eq)
-
Primary amine of interest (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask with inert gas inlet (e.g., N₂ or Ar)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., Hexane/Ethyl Acetate mixture)
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-isothiocyanato-4'-nitrodiphenyl sulfide (1.0 eq) in the chosen anhydrous solvent (e.g., THF).
-
Reagent Addition: To the stirring solution, add the primary amine (1.05 eq) dropwise at room temperature. The slight excess of the amine ensures complete consumption of the isothiocyanate starting material.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every 30-60 minutes using TLC.
-
Spot the reaction mixture alongside the two starting materials on a TLC plate.
-
A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new, single spot for the thiourea product (which is typically more polar).
-
-
Work-up: Once the reaction is complete (as determined by TLC), the solvent can be removed under reduced pressure (rotary evaporation).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final thiourea product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Safety and Handling
Isothiocyanates, including 4-nitrophenyl isothiocyanate, are classified as irritants and potential sensitizers.[12] They can cause skin and serious eye irritation, and may cause allergic skin reactions or respiratory irritation.[12] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Conclusion
4-Isothiocyanato-4'-nitrodiphenyl sulfide is a compound with a rich chemical profile defined by its electrophilic isothiocyanate group and electron-poor nitro-substituted aromatic system. Its predictable reactivity makes it a valuable intermediate for synthesizing complex heterocyclic systems and, more importantly, a powerful tool for developing covalent probes and inhibitors for biological targets. The insights provided in this guide aim to equip researchers with the foundational knowledge required to harness the potential of this intriguing molecule in their scientific endeavors.
References
-
Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate . ResearchGate. Available from: [Link]
-
4-isothiocyanato-4'-nitrodiphenyl sulfide (C13H8N2O2S2) . PubChem. Available from: [Link]
-
Biological Activities of Thiophenes . Encyclopedia MDPI. Available from: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates . ChemRxiv. Available from: [Link]
-
4-Isothiocyanato-4'-nitrodiphenyl sulfide . Oakwood Chemical. Available from: [Link]
-
Polarography of 4-Substituted 4'-Isothiocyanatodiphenyl Sulfides . Chemical Papers. Available from: [Link]
-
Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs . Taylor & Francis Online. Available from: [Link]
-
Novel Synthesis of Anthelmintic Drug 4-Isothiocyanato-4′-nitrodiphenyl Ether and Its Analogs . Taylor & Francis Online. Available from: [Link]
-
4,4'-Thiodiphenol . PubChem. Available from: [Link]
-
4-Nitrophenyl phenyl sulfide . PubChem. Available from: [Link]
-
Studies on the biological activity of some nitrothiophenes . ResearchGate. Available from: [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry . National Institutes of Health (NIH). Available from: [Link]
- Production method for 4,4'-thiodiphenol. Google Patents.
-
The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) . National Institutes of Health (NIH). Available from: [Link]
-
Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review . National Institutes of Health (NIH). Available from: [Link]
-
Phenol, 4,4'-thiobis- . NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The intriguing chemistry and biology of sulfur-containing natural products from marine microorganisms (1987–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL SULFIDE CAS#: 19822-35-6 [amp.chemicalbook.com]
- 7. 4-Isothiocyanato-4'-nitrodiphenyl sulfide [oakwoodchemical.com]
- 8. PubChemLite - 4-isothiocyanato-4'-nitrodiphenyl sulfide (C13H8N2O2S2) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. chempap.org [chempap.org]
- 11. 4-ISOTHIOCYANATO-4'-NITRODIPHENYL ETHER CAS#: 19881-18-6 [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
